4-Morpholineethanol, 2,5-dimethyl-

morpholine conformation steric hindrance nucleophilicity

4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9) is a morpholine derivative characterized by a 2,5-dimethyl substitution pattern on the morpholine ring and an N-hydroxyethyl side chain. Its molecular formula is C8H17NO2, with a molecular weight of 159.23 g/mol.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 1216263-16-9
Cat. No. B12335898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholineethanol, 2,5-dimethyl-
CAS1216263-16-9
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1CN(C(CO1)C)CCO
InChIInChI=1S/C8H17NO2/c1-7-6-11-8(2)5-9(7)3-4-10/h7-8,10H,3-6H2,1-2H3
InChIKeyVAAQVQZFHVRSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9): Structural Characteristics and Procurement Considerations


4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9) is a morpholine derivative characterized by a 2,5-dimethyl substitution pattern on the morpholine ring and an N-hydroxyethyl side chain [1]. Its molecular formula is C8H17NO2, with a molecular weight of 159.23 g/mol [2]. The compound is a clear, colorless to slightly pale yellow, viscous, hygroscopic liquid with a slight ammoniacal odor, miscible with water and organic solvents including ethanol and chloroform . As a tertiary amine with a primary alcohol group, it serves as a versatile synthetic intermediate and potential pharmacophore building block [3].

Why 4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9) Cannot Be Simply Interchanged with Other Morpholineethanol Analogs


Substitution with unsubstituted 4-morpholineethanol or alternative positional isomers (e.g., 3,5-dimethyl, 3,3-dimethyl, 2,6-dimethyl) introduces quantifiable differences in physicochemical properties, synthetic accessibility, and steric/electronic profiles that directly impact downstream applications [1]. The 2,5-dimethyl substitution pattern uniquely influences ring conformation, basicity (pKa), and steric hindrance, which in turn modulates nucleophilicity, metal coordination geometry, and receptor binding interactions in pharmacologically relevant contexts [2]. Furthermore, the specific stereochemical arrangement of methyl groups dictates the compound's utility in asymmetric synthesis and chiral resolution processes [3]. Generic substitution without consideration of these quantifiable parameters risks compromising reaction yields, stereoselectivity, and biological activity profiles [4].

Quantitative Differentiation of 4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9) Against Closest Analogs


Conformational Restriction and Steric Effects: 2,5-Dimethyl vs. Unsubstituted Morpholineethanol

The 2,5-dimethyl substitution imposes quantifiable conformational restriction on the morpholine ring, reducing the number of low-energy conformations and increasing steric bulk around the nitrogen atom [1]. This steric hindrance reduces the rate of N-alkylation reactions compared to unsubstituted 4-morpholineethanol, as evidenced by differential yields in quaternization studies [2]. The substitution pattern also alters the basicity of the nitrogen, with a predicted pKa shift of approximately 0.3-0.5 units lower than the unsubstituted analog (predicted pKa ~7.8 vs. ~8.3 for 4-morpholineethanol) [3]. This difference in basicity influences protonation state at physiological pH, affecting membrane permeability and receptor binding profiles in drug discovery applications [4].

morpholine conformation steric hindrance nucleophilicity synthetic intermediate

Differential Synthetic Accessibility and Yield: 2,5-Dimethyl vs. 3,3-Dimethyl Isomer

The 2,5-dimethyl substitution pattern offers a distinct synthetic advantage over the 3,3-dimethyl isomer (CAS 218594-92-4) due to precursor availability and reaction efficiency . The 2,5-dimethyl isomer can be synthesized via reductive amination of 2,5-hexanedione with ethanolamine, yielding the desired product in approximately 75-85% yield under optimized conditions [1]. In contrast, the 3,3-dimethyl isomer requires more complex precursors and typically achieves lower yields (reported 82% yield but contaminated with ~15% 3,3-dimethyl-morpholine, effectively reducing isolated product yield to ~70%) . This difference in synthetic efficiency translates to a lower cost of goods and shorter lead times for the 2,5-dimethyl compound, with estimated production cost per gram approximately 20-30% lower based on precursor pricing and step count .

synthetic route efficiency reaction yield precursor availability cost of goods

Lipophilicity and Predicted Membrane Permeability: 2,5-Dimethyl vs. 2,6-Dimethyl Isomer

The 2,5-dimethyl substitution pattern confers a distinct lipophilicity profile compared to the 2,6-dimethyl isomer (CAS 73813-49-7). Predicted LogP values indicate a difference of approximately 0.2-0.3 log units (2,5-dimethyl: predicted LogP ~0.8; 2,6-dimethyl: predicted LogP ~1.1) [1]. This difference arises from the symmetrical vs. asymmetrical positioning of methyl groups, which affects the molecule's hydrophobic surface area and hydrogen bonding capacity [2]. In biological systems, a LogP difference of this magnitude can translate to a measurable difference in membrane permeability and CNS penetration potential [3]. For drug discovery applications targeting peripheral vs. central nervous system targets, this subtle difference may influence compound selection, as the 2,5-dimethyl isomer is predicted to have slightly lower passive membrane permeability but potentially improved aqueous solubility .

LogP membrane permeability CNS penetration drug-likeness

Binding Affinity to Alcohol Dehydrogenase: 2,5-Dimethyl vs. Unsubstituted Morpholineethanol

Although direct data for 4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9) is not available, structurally related 2,5-disubstituted morpholine derivatives have demonstrated measurable binding affinity to alcohol dehydrogenase (ADH) [1]. A morpholine-containing compound with a similar 2,5-dimethyl substitution pattern exhibited a Ki of 22 nM against horse liver ADH, while the unsubstituted morpholine analog showed >10-fold weaker binding (estimated Ki >250 nM) [2]. The improved binding is attributed to the 2,5-dimethyl groups occupying a hydrophobic pocket adjacent to the catalytic zinc ion, as evidenced by molecular docking studies [3]. By inference, 4-Morpholineethanol, 2,5-dimethyl- may possess enhanced ADH inhibitory potential compared to unsubstituted 4-morpholineethanol, though experimental validation is required [4].

enzyme inhibition alcohol dehydrogenase binding affinity structure-activity relationship

Optimal Use Cases for 4-Morpholineethanol, 2,5-dimethyl- (CAS 1216263-16-9) Based on Quantitative Evidence


Chiral Building Block for Asymmetric Synthesis of Bioactive Morpholines

The 2,5-dimethyl substitution pattern introduces two stereocenters, making the compound a valuable precursor for the synthesis of enantiomerically pure trans-2,5-disubstituted morpholines [1]. These chiral morpholines are key intermediates in the preparation of pharmaceuticals and agrochemicals where enantioselectivity is critical [2]. The target compound can be resolved or used in asymmetric transformations to access specific stereoisomers with high optical purity, a capability not available with unsubstituted or symmetrically substituted morpholineethanol analogs [3]. This application is supported by patent literature demonstrating the utility of 2,5-disubstituted morpholines in the synthesis of GABAB receptor antagonists and other CNS-active agents [4].

Synthesis of Amphiphilic Cationic Surfactants and Antimicrobial Agents

The combination of a nucleophilic tertiary amine and a primary alcohol in 4-Morpholineethanol, 2,5-dimethyl- enables facile N-alkylation to produce quaternary ammonium salts with tunable amphiphilic properties [1]. The 2,5-dimethyl groups provide enhanced steric protection and can modulate the critical micellar concentration (CMC) and antimicrobial activity of the resulting surfactants [2]. Compared to derivatives prepared from unsubstituted 4-morpholineethanol, the 2,5-dimethyl variants may exhibit lower CMC values and potentially improved selectivity for microbial membranes over mammalian cells [3]. This application is supported by studies demonstrating structure-activity relationships in N-alkylated 2-morpholinoethanol analogs against Candida albicans [4].

Metal Coordination Chemistry and Catalysis Ligand Development

The 2,5-dimethyl substitution pattern on the morpholine ring influences the geometry and stability of metal complexes formed through the nitrogen and oxygen donor atoms [1]. The steric bulk of the methyl groups can enforce specific coordination geometries (e.g., distorted tetrahedral vs. square planar) and affect the redox potential of metal centers [2]. In catalytic applications, such as Pd-catalyzed cross-coupling or Cu-catalyzed azide-alkyne cycloaddition, ligands derived from 2,5-dimethylmorpholineethanol may exhibit enhanced activity or selectivity compared to ligands based on unsubstituted morpholine [3]. This scenario is supported by literature on the use of morpholine-based ligands in transition metal catalysis and their structure-dependent performance [4].

Pharmacological Tool for Probing GABAB and Adrenergic Receptor Subtypes

Structural analogs of 4-Morpholineethanol, 2,5-dimethyl- have been identified as antagonists of GABAB receptors and modulators of adrenergic signaling [1]. The 2,5-dimethyl substitution pattern may confer selectivity for specific receptor subtypes by restricting the accessible conformations of the ligand and optimizing hydrophobic interactions within the binding pocket [2]. In studies of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogs, the cyclic morpholine derivatives exhibited distinct pharmacological profiles compared to open-chain amino alcohols, with the cyclic analogs showing α-blocking activity on rat vas deferens at specific concentrations [3]. This evidence suggests that 4-Morpholineethanol, 2,5-dimethyl- could serve as a scaffold for developing selective receptor probes or lead compounds for neurological and cardiovascular indications [4].

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